molecular formula C17H16N2O B14855285 2-Amino-6-ethoxy-3-phenylquinoline

2-Amino-6-ethoxy-3-phenylquinoline

Cat. No.: B14855285
M. Wt: 264.32 g/mol
InChI Key: MSZVQTPTTUHFNS-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxy-3-phenylquinoline is a heterocyclic compound featuring a quinoline core substituted with an amino group at position 2, an ethoxy group at position 6, and a phenyl group at position 2. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol (free base). This structural motif is common in medicinal chemistry, particularly in kinase inhibitor design .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6-ethoxy-3-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2O/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19)

InChI Key

MSZVQTPTTUHFNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethoxy-3-phenylquinoline typically involves the reaction of appropriate quinoline derivatives with ethoxy and phenyl substituents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-ethoxy-3-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

2-Amino-6-ethoxy-3-phenylquinoline has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-NH₂, 3-Ph, 6-OEt C₁₇H₁₆N₂O 264.33 Kinase inhibition potential
2-Amino-6-methyl-3-phenylquinoline HCl 2-NH₂, 3-Ph, 6-Me (HCl salt) C₁₆H₁₅ClN₂ 270.76 Enhanced solubility (salt form)
2-Amino-6-fluoro-3-phenylquinoline 2-NH₂, 3-Ph, 6-F C₁₅H₁₁FN₂ 238.26 Electron-withdrawing effects of F
3-Ethyl-6-methoxy-2-phenylquinoline 2-Ph, 3-Et, 6-OMe C₁₈H₁₇NO 263.34 Synthetic intermediate, white solid
2-Amino-3-ethyl-6-fluoroquinoline HCl 2-NH₂, 3-Et, 6-F (HCl salt) C₁₁H₁₂ClFN₂ 226.68 Altered electronic profile

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity compared to methoxy-substituted analogs (e.g., 3-Ethyl-6-methoxy-2-phenylquinoline). This may enhance membrane permeability but reduce aqueous solubility .
  • Phenyl vs. This could improve binding affinity in protein targets .
  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (electron-donating) contrasts with the fluoro group (electron-withdrawing) in 2-Amino-6-fluoro-3-phenylquinoline. This difference influences electronic properties, such as resonance stabilization and dipole moments, affecting reactivity and intermolecular interactions .

Pharmacological Relevance

  • Kinase Inhibition: Compounds like 6-Amino-4-[(3-chloro-4-(2-pyridylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile (CAS 848139-78-6) demonstrate that ethoxy and aromatic substituents are critical for kinase inhibition. This suggests this compound may have similar applications .
  • Salt Forms: Hydrochloride salts (e.g., 2-Amino-6-methyl-3-phenylquinoline HCl) improve solubility, a strategy applicable to this compound for drug formulation .

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